molecular formula C18H18O8S B8042445 2-Hydroxyethyl 4-[4-(2-hydroxyethoxycarbonyl)phenyl]sulfonylbenzoate

2-Hydroxyethyl 4-[4-(2-hydroxyethoxycarbonyl)phenyl]sulfonylbenzoate

Cat. No.: B8042445
M. Wt: 394.4 g/mol
InChI Key: IIAPLKYGISUOQR-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes both hydroxyethyl and sulfonylbenzoate groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-hydroxyethyl 4-[4-(2-hydroxyethoxycarbonyl)phenyl]sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O8S/c19-9-11-25-17(21)13-1-5-15(6-2-13)27(23,24)16-7-3-14(4-8-16)18(22)26-12-10-20/h1-8,19-20H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAPLKYGISUOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 4-[4-(2-hydroxyethoxycarbonyl)phenyl]sulfonylbenzoate typically involves the esterification of terephthalic acid with ethylene glycol, followed by sulfonation. The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process . The sulfonation step may involve the use of chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 4-[4-(2-hydroxyethoxycarbonyl)phenyl]sulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield terephthalic acid derivatives, while reduction of the sulfonyl group can produce sulfide-containing compounds.

Scientific Research Applications

2-Hydroxyethyl 4-[4-(2-hydroxyethoxycarbonyl)phenyl]sulfonylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 4-[4-(2-hydroxyethoxycarbonyl)phenyl]sulfonylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate different biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-[(2-hydroxyethoxy)carbonyl]benzoic acid: A dicarboxylic acid monoester resulting from the condensation of terephthalic acid with ethylene glycol.

    4-[(2-hydroxyethoxy)carbonyl]benzoate: The conjugate base of 4-[(2-hydroxyethoxy)carbonyl]benzoic acid, sharing similar structural features.

Uniqueness

2-Hydroxyethyl 4-[4-(2-hydroxyethoxycarbonyl)phenyl]sulfonylbenzoate is unique due to the presence of both hydroxyethyl and sulfonylbenzoate groups, which confer distinct chemical and physical properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and applications compared to its similar counterparts.

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